molecular formula C12H15NO2 B8775963 Benzyl cyclopropyl(methyl)carbamate

Benzyl cyclopropyl(methyl)carbamate

Cat. No.: B8775963
M. Wt: 205.25 g/mol
InChI Key: CGMPZOFLZKZSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl cyclopropyl(methyl)carbamate is a carbamate derivative featuring a benzyl ester group linked to a cyclopropane ring substituted with a methyl group. Carbamates of this class are frequently utilized as intermediates in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules . Their stability, tunable reactivity, and compatibility with diverse reaction conditions make them valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl N-cyclopropyl-N-methylcarbamate

InChI

InChI=1S/C12H15NO2/c1-13(11-7-8-11)12(14)15-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3

InChI Key

CGMPZOFLZKZSGH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The physicochemical properties of benzyl cyclopropylcarbamates are highly dependent on the substituents attached to the cyclopropane ring. Key analogs and their characteristics are summarized below:

Table 1: Substituent-Driven Properties of Selected Benzyl Cyclopropylcarbamates
Compound Name Substituent(s) Molecular Weight Physical State Melting Point (°C) Purity (%) Reference
Benzyl cyclopropyl(3-methoxyphenyl)carbamate 3-Methoxyphenyl 327.37 Colorless solid 72–74 90
Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate 4-Chlorophenyl 315.78 Not reported Not reported Not reported
tert-Butyl benzyl(cyclopropyl)carbamate tert-Butyl (protecting group) 263.36 Yellow oil Not reported Not reported
Benzyl N-[[1-(hydroxymethyl)cyclopropyl]methyl]carbamate Hydroxymethyl 251.29 Not reported Not reported Not reported
Benzyl (1-cyanocyclopentyl)carbamate Cyanocyclopentyl 272.30 Not reported Not reported ≥97

Key Observations :

  • Polar Substituents : The presence of hydroxymethyl (e.g., ) or methoxy groups (e.g., ) increases polarity, enhancing solubility in polar solvents.
  • Steric Effects : Bulky substituents like tert-butyl () may reduce reactivity in nucleophilic reactions due to steric hindrance.

Reactivity and Functionalization Potential

  • Ring-Opening Reactions : Cyclopropane rings in benzyl carbamates undergo strain-driven reactions. For example, Benzyl cyclopropyl(3-methoxyphenyl)carbamate can be transformed into azepine derivatives via carbonylative C–C bond activation (86% yield) .
  • Halogenation : Brominated analogs (e.g., Benzyl (1-(4-bromophenyl)cyclopropyl)carbamate, Similarity: 0.66 ) exhibit enhanced reactivity in cross-coupling reactions.
  • Biological Activity : Piperidine-containing derivatives (e.g., ) may interact with biological targets due to their structural similarity to alkaloids.

Stability and Handling

  • Thermal Stability : Solid derivatives like Benzyl cyclopropyl(3-methoxyphenyl)carbamate (mp 72–74°C ) are stable at room temperature, while oily analogs (e.g., ) require low-temperature storage.
  • Light Sensitivity : Benzyl benzoate derivatives (e.g., ) necessitate protection from light to prevent degradation, a precaution likely applicable to related carbamates.

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